Lotaustralin

Catalog No.
S533596
CAS No.
534-67-8
M.F
C11H19NO6
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lotaustralin

CAS Number

534-67-8

Product Name

Lotaustralin

IUPAC Name

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3

InChI Key

WEWBWVMTOYUPHH-UHFFFAOYSA-N

SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

2(R)-hydroxy-2-methylbutyronitrile-beta-D- glucopyranoside, lotaustralin, lotaustralin, (S)-isomer

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC[C@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Description

The exact mass of the compound Lotaustralin is 261.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of cyanogenic glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lotaustralin is a specific phenylethanoid glycoside found in the roots of Rhodiola rosea, a popular medicinal plant historically used in traditional Chinese medicine []. While Rhodiola rosea boasts a complex chemical profile, lotaustralin has emerged as a compound of particular interest in scientific research due to its potential adaptogenic and neuroprotective properties.

Adaptogenic Effects

Adaptogens are natural substances believed to enhance the body's ability to adapt to stress. Studies suggest lotaustralin may contribute to Rhodiola rosea's adaptogenic effects. Research has shown lotaustralin may:

  • Improve stress resilience: In animal studies, lotaustralin administration improved stress resilience by regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system [].
  • Reduce fatigue: Studies suggest lotaustralin may enhance physical performance and reduce fatigue by influencing energy metabolism pathways [].

Neuroprotective Potential

Lotaustralin has also garnered interest for its potential neuroprotective properties. Research suggests it may:

  • Protect against neurodegeneration: Studies on cultured cells indicate lotaustralin may have neuroprotective effects by reducing oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Enhance cognitive function: Animal studies suggest lotaustralin may improve memory and learning by promoting the growth and survival of neurons.

Lotaustralin is a cyanogenic glucoside, primarily found in various plants, including Lotus australis, cassava (Manihot esculenta), lima bean (Phaseolus lunatus), roseroot (Rhodiola rosea), and white clover (Trifolium repens) . Structurally, it is the glucoside of methyl ethyl ketone cyanohydrin and is closely related to another cyanogenic glucoside, linamarin, which is derived from acetone cyanohydrin . Both compounds can release hydrogen cyanide when hydrolyzed by the enzyme linamarase, making them significant in discussions of plant toxicity and food safety.

Lotaustralin itself is not directly toxic. However, its breakdown product, HCN, disrupts cellular respiration by inhibiting cytochrome c oxidase, an enzyme critical for the electron transport chain []. This inhibition can lead to cell death and tissue damage.

Lotaustralin-containing plants, particularly cassava, can be toxic if improperly prepared or consumed in large quantities. The breakdown of lotaustralin to HCN can cause acute cyanide poisoning, with symptoms like dizziness, nausea, vomiting, and weakness. In severe cases, it can lead to respiratory failure and death [].

Lotaustralin undergoes hydrolysis to produce glucose and hydrogen cyanide. This reaction is facilitated by the enzyme linamarase, which is activated when plant cells are damaged . The chemical reaction can be summarized as follows:

LotaustralinlinamaraseGlucose+Hydrogen Cyanide\text{Lotaustralin}\xrightarrow{\text{linamarase}}\text{Glucose}+\text{Hydrogen Cyanide}

The rate of this reaction is influenced by pH levels; it occurs more readily in acidic conditions (pH 5.5 to 6.0) and can be inhibited under certain environmental conditions .

Lotaustralin exhibits toxicological properties due to its potential to release hydrogen cyanide, a potent toxin that can interfere with cellular respiration by inhibiting cytochrome c oxidase in the electron transport chain . The presence of lotaustralin in foods, particularly cassava, necessitates proper processing techniques to minimize toxicity. Traditional methods such as soaking and fermenting cassava can reduce cyanogenic compound levels significantly .

Research indicates that lotaustralin interacts with various enzymes in the gut microbiome, leading to its breakdown into hydrogen cyanide upon ingestion . This interaction underscores the importance of understanding gut flora's role in the metabolism of dietary cyanogenic compounds. Studies have also explored how different cooking methods affect the bioavailability of these compounds and their toxic effects .

Lotaustralin shares structural similarities with other cyanogenic glucosides, particularly linamarin. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeSource PlantToxicity Level
LotaustralinMethyl ethyl ketone cyanohydrin glucosideCassava, Lotus australisModerate (via hydrogen cyanide)
LinamarinAcetone cyanohydrin glucosideCassavaHigh (more prevalent)
DhurrinHydroxymandelonitrile glucosideSorghumModerate
PrunasinBenzyl cyanohydrin glucosideCherryModerate

Lotaustralin's unique aspect lies in its specific structural modification compared to linamarin, which results in varying degrees of toxicity and biological activity. While both compounds can release hydrogen cyanide, linamarin is more abundant and thus poses a higher risk in cassava consumption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

261.12123733 g/mol

Monoisotopic Mass

261.12123733 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

139 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P588137A94

Metabolism Metabolites

Upon exposure to enzymes and gut flora in the human intestine, lotaustralin can decompose to the toxic chemical hydrogen cyanide. This occurs via the enzyme linamarase, which is found in the cell wall of the plant. Chewing of the plant allows the enzyme to contact the lotaustralin converting it into acetone cyanohydrin, which then spontaneously decomposes to hydrogen cyanide. (L630, L1240) Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Lotaustralin

Dates

Modify: 2024-04-14
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11: TETLEY JH. Inhibition of populations of Haemonchus contortus in sheep fed on white clover (Trifolium repens) high in lotaustralin. Nature. 1953 Feb 14;171(4346):311. PubMed PMID: 13036873.
12: Dalisay DS, Kim KW, Lee C, Yang H, Rübel O, Bowen BP, Davin LB, Lewis NG. Dirigent Protein-Mediated Lignan and Cyanogenic Glucoside Formation in Flax Seed: Integrated Omics and MALDI Mass Spectrometry Imaging. J Nat Prod. 2015 Jun 26;78(6):1231-42. doi: 10.1021/acs.jnatprod.5b00023. Epub 2015 May 17. PubMed PMID: 25981198.
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14: Lai D, Abou Hachem M, Robson F, Olsen CE, Wang TL, Møller BL, Takos AM, Rook F. The evolutionary appearance of non-cyanogenic hydroxynitrile glucosides in the Lotus genus is accompanied by the substrate specialization of paralogous β-glucosidases resulting from a crucial amino acid substitution. Plant J. 2014 Jul;79(2):299-311. doi: 10.1111/tpj.12561. Epub 2014 Jun 23. PubMed PMID: 24861854.
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16: Sulyok M, Beed F, Boni S, Abass A, Mukunzi A, Krska R. Quantitation of multiple mycotoxins and cyanogenic glucosides in cassava samples from Tanzania and Rwanda by an LC-MS/MS-based multi-toxin method. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):488-502. doi: 10.1080/19440049.2014.975752. Epub 2014 Nov 14. PubMed PMID: 25350522.
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